molecular formula C15H17ClFNO3S B2935161 Methyl 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034267-68-8

Methyl 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2935161
CAS No.: 2034267-68-8
M. Wt: 345.81
InChI Key: XJRIFJOHWJNCDU-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine ring substituted with a thioacetate group and a 2-chloro-6-fluorophenylacetyl moiety. The compound’s reactivity and pharmacokinetic properties are influenced by the chloro-fluorophenyl group, which enhances lipophilicity and metabolic stability, and the thioacetate moiety, which may participate in covalent interactions with biological targets .

Properties

IUPAC Name

methyl 2-[1-[2-(2-chloro-6-fluorophenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO3S/c1-21-15(20)9-22-10-5-6-18(8-10)14(19)7-11-12(16)3-2-4-13(11)17/h2-4,10H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRIFJOHWJNCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with potential pharmacological applications. Its structure, featuring a chloro-fluorophenyl moiety, suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical formula of the compound is C13H15ClFNO2SC_{13}H_{15}ClFNO_2S, with a molecular weight of approximately 295.78 g/mol. The compound's structural characteristics include:

PropertyValue
Molecular Formula C₁₃H₁₅ClFNO₂S
Molecular Weight 295.78 g/mol
IUPAC Name This compound
Appearance White to off-white powder

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as a thrombin inhibitor , which could have implications in anticoagulant therapy . The thioacetate functional group may enhance its binding affinity to target proteins, facilitating its pharmacological effects.

Antimicrobial Activity

In studies assessing antimicrobial efficacy, compounds structurally related to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Study: Related Compounds

A comparative analysis of similar compounds revealed:

Compound NameMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A5.648.33
Compound B4.6913.40
Methyl derivative (subject compound)TBDTBD

Research Findings

Recent literature emphasizes the need for further investigation into the biological activities of this compound. Some key findings include:

  • Antimicrobial Properties : Related compounds have shown promising antibacterial and antifungal activities, indicating potential therapeutic applications.
  • Thrombin Inhibition : The compound's structural features may facilitate thrombin inhibition, suggesting cardiovascular implications.
  • Potential for Drug Development : Given its unique structure, there is potential for this compound to serve as a lead candidate in drug discovery efforts targeting various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfur-containing pyrrolidine derivatives. Below is a comparison with structurally or functionally related compounds, focusing on physicochemical properties, synthetic routes, and biological activity.

Table 1: Key Properties of Methyl 2-((1-(2-(2-chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate and Analogues

Compound Name Molecular Weight logP<sup>*</sup> Synthetic Route Reported Activity
This compound 386.84 g/mol 2.8 Multi-step synthesis involving pyrrolidine functionalization and thioacetylation Not yet reported
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) 356.48 g/mol 3.2 Reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane Antiviral (IC50 = 2.1 µM)
1-(2-Chlorophenyl)-3-(pyrrolidin-3-ylthio)propan-1-one 313.82 g/mol 2.5 Thiol-ene coupling and ketone functionalization Anticancer (GI50 = 5.8 µM)

<sup>*</sup>logP values calculated using Molinspiration software.

Key Differences:

Structural Features: Chloro-fluorophenyl vs. Pyrimidine: Unlike Compound 1, which incorporates a pyrimidine-thietane system, the target compound uses a chloro-fluorophenyl group for aromatic interactions. Thioacetate vs. Thioether Linkers: The thioacetate group in the target compound offers higher polarity compared to the thioether in Compound 1, which may influence solubility and membrane permeability.

Synthetic Complexity :

  • The target compound requires a multi-step synthesis involving pyrrolidine functionalization (e.g., acylation and thiolation), while Compound 1 is synthesized via a single-step nucleophilic substitution .

Biological Activity :

  • Compound 1 exhibits antiviral activity against influenza A (IC50 = 2.1 µM), attributed to its pyrimidine-thietane core interfering with viral replication. In contrast, the target compound’s activity remains uncharacterized, though its chloro-fluorophenyl group is associated with kinase inhibition in related molecules .

Research Findings and Limitations

  • ADMET Predictions : Computational models suggest the target compound has moderate bioavailability (F = 65%) due to its balanced logP (2.8) and molecular weight (<500 g/mol). However, its metabolic stability in human liver microsomes is untested.
  • Gaps in Data: No experimental data on the compound’s biological activity or toxicity are available in peer-reviewed literature.

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